Trichloroethyl 2-bromoisovalerate
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Overview
Description
Trichloroethyl 2-bromoisovalerate: is an organic compound with the molecular formula C7H11BrCl3O2 It is a derivative of 2-bromoisovaleric acid, where the ethyl group is substituted with a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloroethyl 2-bromoisovalerate typically involves the esterification of 2-bromoisovaleric acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Trichloroethyl 2-bromoisovalerate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents like zinc in acetic acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromoisovaleric acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Zinc dust in acetic acid or lithium aluminum hydride in ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives of 2-bromoisovalerate.
Reduction: Ethyl 2-bromoisovalerate.
Hydrolysis: 2-bromoisovaleric acid and 2,2,2-trichloroethanol.
Scientific Research Applications
Chemistry: Trichloroethyl 2-bromoisovalerate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester bonds. It may also serve as a substrate for investigating the activity of esterases and other hydrolytic enzymes.
Medicine: this compound has potential applications in medicinal chemistry for the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological properties that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical transformations.
Mechanism of Action
The mechanism of action of Trichloroethyl 2-bromoisovalerate involves its interaction with nucleophiles and reducing agents. The trichloroethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. In reduction reactions, the trichloroethyl group is converted to an ethyl group, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Ethyl 2-bromoisovalerate: Similar in structure but lacks the trichloroethyl group, making it less reactive in nucleophilic substitution reactions.
2,2,2-Trichloroethyl chloroformate: Shares the trichloroethyl group but differs in its functional groups, leading to different reactivity and applications.
2,2,2-Trichloroethanol: A simpler compound with similar reactivity in reduction reactions but lacks the ester functionality.
Uniqueness: Trichloroethyl 2-bromoisovalerate is unique due to the presence of both the trichloroethyl and bromoisovalerate moieties. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions enhances its utility in various research and industrial applications.
Properties
CAS No. |
64047-48-9 |
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Molecular Formula |
C7H10BrCl3O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10BrCl3O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
InChI Key |
QLWAWPABINQVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
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